molecular formula C17H19F3N4S B12238082 1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine

1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine

Cat. No.: B12238082
M. Wt: 368.4 g/mol
InChI Key: KYINDWJQYIFWNH-UHFFFAOYSA-N
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Description

1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine is a complex organic compound that features a unique structure combining a cyclopentathiazole ring, a trifluoromethyl-substituted pyridine, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine typically involves multi-step organic reactions The process begins with the preparation of the cyclopentathiazole intermediate, which is then coupled with a piperazine derivative

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the piperazine and pyridine moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}ethan-1-amine): Shares the cyclopentathiazole core but lacks the piperazine and trifluoromethyl-pyridine groups.

    2-Amino-4H,5H,6H-cyclopenta[d][1,3]thiazol-6-one: Another related compound with a similar core structure but different functional groups.

Uniqueness

1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine is unique due to its combination of structural features, which confer specific chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the piperazine moiety provides additional sites for functionalization and interaction with biological targets.

Properties

Molecular Formula

C17H19F3N4S

Molecular Weight

368.4 g/mol

IUPAC Name

2-[[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole

InChI

InChI=1S/C17H19F3N4S/c18-17(19,20)12-4-5-15(21-10-12)24-8-6-23(7-9-24)11-16-22-13-2-1-3-14(13)25-16/h4-5,10H,1-3,6-9,11H2

InChI Key

KYINDWJQYIFWNH-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)SC(=N2)CN3CCN(CC3)C4=NC=C(C=C4)C(F)(F)F

Origin of Product

United States

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